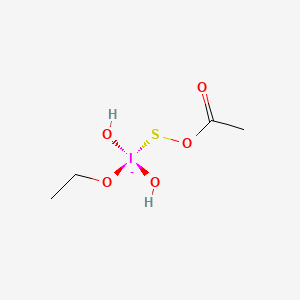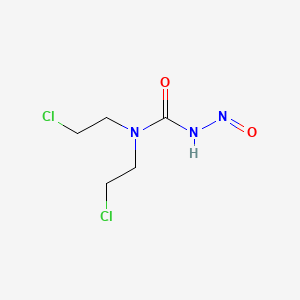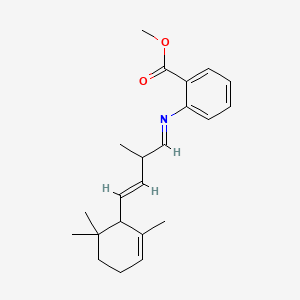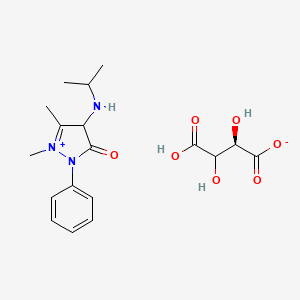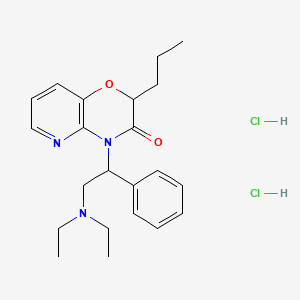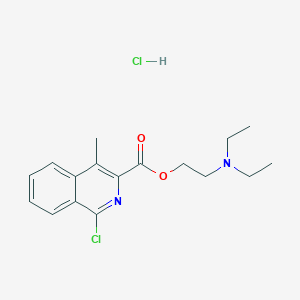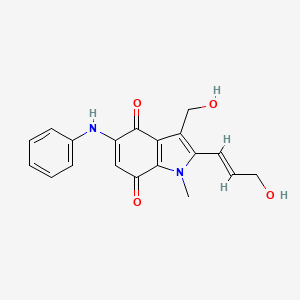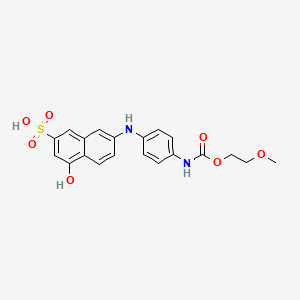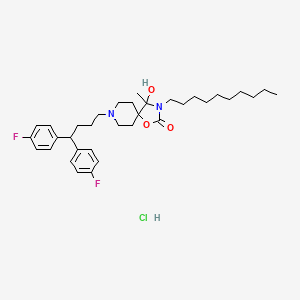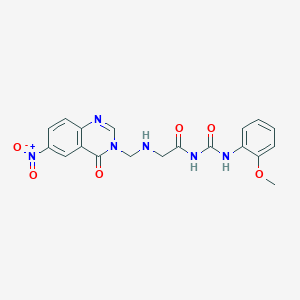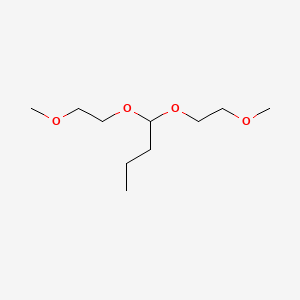
2,5,7,10-Tetraoxaundecane, 6-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7,10-Tetraoxaundecane, 6-propyl- is a chemical compound with the molecular formula C10H22O4. It is known for its use as an industrial solvent in various applications, including paints, inks, and cleaners. This compound is considered an eco-friendly alternative to harsher solvents like NMP (N-Methyl-2-pyrrolidone) or methylene chloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-propyl- involves the condensation of 1,1-dihydroperoxides with ketones or aldehydes. This reaction is typically catalyzed by Re2O7 (Rhenium(VII) oxide), which allows for high-yielding production of tetraoxanes. The reaction conditions usually involve moderate temperatures and controlled environments to ensure the stability of the product.
Industrial Production Methods
Industrial production of 2,5,7,10-Tetraoxaundecane, 6-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
科学的研究の応用
2,5,7,10-Tetraoxaundecane, 6-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: Its eco-friendly properties make it suitable for use in biological experiments where harsh solvents are not desirable.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.
Industry: It is widely used in the production of paints, inks, and cleaners due to its effectiveness as a solvent
作用機序
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-propyl- exerts its effects is primarily through its solvent properties. It interacts with various molecular targets by dissolving or dispersing other compounds, facilitating chemical reactions, and enhancing the stability of certain products. The pathways involved include solubilization and stabilization of reactants and products .
類似化合物との比較
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A harsher solvent used in similar applications.
Methylene Chloride: Another solvent known for its effectiveness but with more environmental and health concerns.
Ethylene Glycol: Used in various industrial applications but with different properties.
Uniqueness
2,5,7,10-Tetraoxaundecane, 6-propyl- stands out due to its eco-friendly nature and effectiveness as a solvent. Unlike NMP and methylene chloride, it poses fewer environmental and health risks, making it a preferred choice in many applications .
特性
CAS番号 |
71808-63-4 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC名 |
1,1-bis(2-methoxyethoxy)butane |
InChI |
InChI=1S/C10H22O4/c1-4-5-10(13-8-6-11-2)14-9-7-12-3/h10H,4-9H2,1-3H3 |
InChIキー |
QDZDGTWAADXFLM-UHFFFAOYSA-N |
正規SMILES |
CCCC(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


